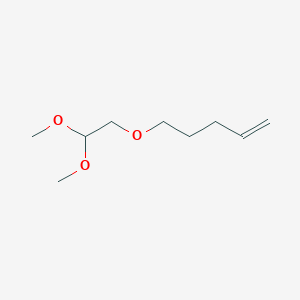

5-(2,2-Dimethoxy-ethoxy)-pent-1-ene

説明

Structure and Synthesis

5-(2,2-Dimethoxy-ethoxy)-pent-1-ene (C₉H₁₈O₃) is an alkene derivative featuring a pent-1-ene backbone substituted with a 2,2-dimethoxy-ethoxy group. This ether-containing side chain enhances its polarity and solubility in organic solvents, making it valuable in synthetic chemistry and materials science. Synthesis typically involves nucleophilic substitution reactions, such as the displacement of tosylate groups by alkoxide intermediates under controlled conditions. For example, analogous compounds like 5-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)pent-1-ene are synthesized via NaN₃ substitution in dry DMF, yielding ~78% after purification .

Applications The compound’s bifunctional nature (alkene and ether) enables its use in polymer chemistry, nanoparticle functionalization (e.g., gold nanoparticle ligands for dual-targeting drug delivery systems), and as a precursor for click chemistry reactions .

特性

分子式 |

C9H18O3 |

|---|---|

分子量 |

174.24 g/mol |

IUPAC名 |

5-(2,2-dimethoxyethoxy)pent-1-ene |

InChI |

InChI=1S/C9H18O3/c1-4-5-6-7-12-8-9(10-2)11-3/h4,9H,1,5-8H2,2-3H3 |

InChIキー |

ASPGRGSTTXDMSR-UHFFFAOYSA-N |

正規SMILES |

COC(COCCCC=C)OC |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Analysis

The table below highlights key structural and synthetic differences between 5-(2,2-Dimethoxy-ethoxy)-pent-1-ene and related compounds:

Physicochemical Properties

- Polarity and Solubility: The dimethoxy-ethoxy group in 5-(2,2-Dimethoxy-ethoxy)-pent-1-ene increases its polarity compared to simple alkenes like 1-pentene, which is nonpolar and gaseous at room temperature .

- Thermal Stability: Ether linkages generally enhance thermal stability. For instance, the MEM-protected hex-2-enoic acid derivative () remains stable during prolonged stirring at ambient temperatures, whereas 1-pentene requires low-temperature storage due to volatility .

Research Findings and Challenges

- Yield Optimization : The lower yield (~78%) in synthesizing ether-substituted alkenes () compared to MEMCl-mediated reactions (86%, ) suggests room for improving reaction conditions (e.g., solvent choice, temperature control).

- Structural Complexity : Compounds with multiple ether groups (e.g., 5-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)pent-1-ene) require meticulous purification via flash chromatography to isolate pure products .

- Functional Group Compatibility : Chlorinated analogs () are less versatile in click chemistry compared to azido- or ether-bearing alkenes, highlighting the importance of substituent choice in downstream applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。